molecular formula C11H15F7INO3Si B12700942 Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')-, (TB-5-23)- CAS No. 112341-58-9

Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')-, (TB-5-23)-

Katalognummer: B12700942
CAS-Nummer: 112341-58-9
Molekulargewicht: 497.22 g/mol
InChI-Schlüssel: QPMZTHYLMCLSNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- is a complex organosilicon compound. This compound is characterized by the presence of a heptafluoro-iodopentyl group and a nitrilotris(ethanolato) ligand. The unique combination of these groups imparts distinctive chemical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- involves multiple steps. The synthetic route typically starts with the preparation of the heptafluoro-iodopentyl precursor, followed by its reaction with a silicon-based reagent under controlled conditions. The nitrilotris(ethanolato) ligand is then introduced through a series of substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Analyse Chemischer Reaktionen

Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silicon-oxygen bonds.

    Reduction: Reduction reactions can modify the heptafluoro-iodopentyl group, potentially leading to the formation of silicon-hydrogen bonds.

    Substitution: The nitrilotris(ethanolato) ligand can be substituted with other ligands, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between silicon-based compounds and biological molecules.

    Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging agents.

    Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heptafluoro-iodopentyl group can interact with hydrophobic regions of proteins, while the nitrilotris(ethanolato) ligand can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Silicon, (3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-, (TB-5-23)- can be compared with other organosilicon compounds such as:

    Silicon tetrafluoride: A simpler compound with different reactivity and applications.

    Trimethylsilyl iodide: Another organosilicon compound with distinct chemical properties.

    Hexamethyldisiloxane: Known for its use in various industrial applications

Eigenschaften

CAS-Nummer

112341-58-9

Molekularformel

C11H15F7INO3Si

Molekulargewicht

497.22 g/mol

IUPAC-Name

2-[bis(2-oxidoethyl)amino]ethanolate;1,1,1,2,2,3,3-heptafluoro-5-iodopentane;silicon(4+)

InChI

InChI=1S/C6H12NO3.C5H3F7I.Si/c8-4-1-7(2-5-9)3-6-10;6-3(7,1-2-13)4(8,9)5(10,11)12;/h1-6H2;2H,1H2;/q-3;-1;+4

InChI-Schlüssel

QPMZTHYLMCLSNN-UHFFFAOYSA-N

Kanonische SMILES

C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(F)(F)F)(F)F)(F)F.[Si+4]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.